REACTION_CXSMILES
|
[CH3:1][O-:2].[Na+].Br[C:5]1[CH:6]=[C:7]([CH:11]=[C:12](Br)[C:13]=1[NH2:14])[C:8]([OH:10])=[O:9].CN(C)[CH:18]=[O:19]>[Cu-]=O.CO>[NH2:14][C:13]1[C:12]([O:2][CH3:1])=[CH:11][C:7]([C:8]([OH:10])=[O:9])=[CH:6][C:5]=1[O:19][CH3:18] |f:0.1|
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Name
|
sodium methylate
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Quantity
|
1670 mL
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
531 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=O)O)C=C(C1N)Br
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Name
|
sodium methylate
|
Quantity
|
1670 mL
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
2700 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
258 g
|
Type
|
catalyst
|
Smiles
|
[Cu-]=O
|
Name
|
|
Quantity
|
3200 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
while stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux (88°-93° C.) for 15 minutes
|
Duration
|
15 min
|
Type
|
ADDITION
|
Details
|
At this temperature, there was added dropwise with simultaneous distillation a solution
|
Type
|
DISTILLATION
|
Details
|
2200 ml were distilled off in total
|
Type
|
STIRRING
|
Details
|
The resulting red suspension was stirred at 113°-114° C. for an additional 45 minutes
|
Duration
|
45 min
|
Type
|
DISTILLATION
|
Details
|
Thereafter, 1300 ml of dimethylformamide were distilled off in a water-jet vacuum
|
Type
|
ADDITION
|
Details
|
7500 ml of 4N sodium hydroxide solution were added to the resulting red residue
|
Type
|
STIRRING
|
Details
|
the suspension was stirred at about 100° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
DISTILLATION
|
Details
|
Thereby 800 ml were again distilled off
|
Type
|
FILTRATION
|
Details
|
filtered over an internal glass suction
|
Type
|
FILTRATION
|
Details
|
filter
|
Type
|
FILTRATION
|
Details
|
filtered off each time
|
Type
|
STIRRING
|
Details
|
while stirring
|
Type
|
FILTRATION
|
Details
|
suction filtered
|
Type
|
WASH
|
Details
|
the residue was washed with 1000 ml of ice-water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The residue was dried at 60° C. in a water-jet vacuum
|
Type
|
CUSTOM
|
Details
|
The thus-obtained crude product
|
Type
|
FILTRATION
|
Details
|
suction filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=C(C(=O)O)C=C1OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 313 g | |
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |